molecular formula C11H10N2O B1667257 Amphenidone CAS No. 134-37-2

Amphenidone

Cat. No. B1667257
CAS RN: 134-37-2
M. Wt: 186.21 g/mol
InChI Key: ZVSGUZQJNXHNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphenidone is a chemical compound with the molecular formula C11H10N2O . It was first approved in 1960 .


Molecular Structure Analysis

Amphenidone has a molecular formula of C11H10N2O, an average mass of 186.210 Da, and a monoisotopic mass of 186.079315 Da .

Scientific Research Applications

Antidepressant Properties

  • Oridonin and Depression : Oridonin, a diterpene compound, has been found to regulate PPAR-γ transcription factor activity and interact with AMPA-type glutamate receptors, demonstrating significant antidepressant effects. This indicates a novel potential application for substances like Amphenidone in treating depression (Liu & Du, 2020).

Cognitive Enhancement

  • Ampakines and Cognitive Deficits : Studies on AMPA-receptor-positive modulators (Ampakines) have shown promise in enhancing cognition in schizophrenia patients. This research indicates a potential application for compounds like Amphenidone in cognitive improvement (Goff et al., 2008).

Antipsychotic Efficacy

  • AMPK Activation and Antipsychotics : Research indicates that drugs like Amphenidone may have potential in treating psychotic disorders by targeting mechanisms like AMPK activation, which is a key factor in metabolic and neurochemical processes (Meltzer, 2007).

Anticancer Activity

  • Garcinia Porrecta and Breast Cancer : Investigations into the anticancer effects of compounds from Garcinia porrecta highlight the potential for substances like Amphenidone in cancer treatment, especially in targeting specific cancer cell lines (Darwati et al., 2021).

Treatment of Amphetamine Abuse

  • Pharmacological Treatments in Amphetamine Abuse : The effectiveness of pharmacological treatments for amphetamine abuse, which includes interventions like Amphenidone, suggests its potential use in treating substance use disorders (Khoramizadeh et al., 2019).

Antimicrobial Peptides

  • AMPs in Antimicrobial Therapy : The development and application of antimicrobial peptides (AMPs) in combating resistant bacterial infections present a potential area of application for compounds like Amphenidone, especially in addressing multi-drug resistant microorganisms (Sierra et al., 2017).

properties

IUPAC Name

1-(3-aminophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSGUZQJNXHNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158449
Record name Amphenidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amphenidone

CAS RN

134-37-2
Record name Amphenidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphenidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphenidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHENIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M61FM2VCSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amphenidone
Reactant of Route 2
Reactant of Route 2
Amphenidone
Reactant of Route 3
Reactant of Route 3
Amphenidone
Reactant of Route 4
Reactant of Route 4
Amphenidone
Reactant of Route 5
Reactant of Route 5
Amphenidone
Reactant of Route 6
Reactant of Route 6
Amphenidone

Citations

For This Compound
80
Citations
JA Pittman, RW Brown - The Journal of Clinical Endocrinology & …, 1962 - academic.oup.com
… Amphenidone was administered for seven days and the effect on organ weights was evaluated. The amphenidone … received the gelatin suspension without amphenidone. On the eighth …
Number of citations: 6 academic.oup.com
JF Reinhakd, OJ Plekss… - Proceedings of the Society …, 1960 - journals.sagepub.com
… Amphenidone appeared to exert an analgesic effect in the … of amphenidone and codeine were 480 (445-520) and 145 (116181) mg/kg Po, respectively. At this high dose amphenidone …
Number of citations: 9 journals.sagepub.com
H Azima, D ARTHURS, A Silver - American Journal of …, 1961 - Am Psychiatric Assoc
RESULTS In ampheidone group 9 out of 28 neurotics and 6 out of 12 psychotics showed significant(moderate to marked) improvement. In the placebo group, 2 out of 28 neurotics and 1 …
Number of citations: 3 ajp.psychiatryonline.org
정서희 - 2017 - dspace.ewha.ac.kr
… In particular, N-aryl pyridine-2(1H)-one is an important moiety present in biological active compounds such as Pirfenidone, Perampanel and Amphenidone. Therefore, numerous …
Number of citations: 0 dspace.ewha.ac.kr
S WG, H HE - Archives Internationales de Pharmacodynamie et de …, 1963 - europepmc.org
An EEG and behavioral analysis of the anticonvulsant action of amphenidone (I) in the rabbit. - Abstract - Europe PMC … An EEG and behavioral analysis of the anticonvulsant action of …
Number of citations: 3 europepmc.org
JA Pittman - New England Journal of Medicine, 1962 - Mass Medical Soc
… activity of one tranquilizer, amphenidone, and to point out that … has been increasing interest in amphenidone (Dornwal, 1-… Because of a structural similarity between amphenidone and …
Number of citations: 6 www.nejm.org
G LA, E Davidovich, K HJ - American Practitioner and Digest of …, 1961 - europepmc.org
Agranulocytosis due to amphenidone. - Abstract - Europe PMC … Agranulocytosis due to amphenidone. …
Number of citations: 2 europepmc.org
P JA, B RW - The Journal of Clinical Endocrinology and Metabolism, 1962 - europepmc.org
Antithyroid activity of amphenidone. - Abstract - Europe PMC … Antithyroid activity of amphenidone. …
Number of citations: 0 europepmc.org
HH Haden - Psychosomatics, 1961 - Elsevier
… None of the five patients whose cases were closed as unimproved had received amphenidone for a long enough time to determine any beneficial effects. A review of the records of this …
Number of citations: 3 www.sciencedirect.com
AST Daily - ncbi.nlm.nih.gov
… Dornwal 200 (amphenidone, 200 mg.), for similar conditions where lower dosage levels are adequate. Dornwal 100 (amphenidone, 100 mg.) is effective in the treatment of emotionally …
Number of citations: 2 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.